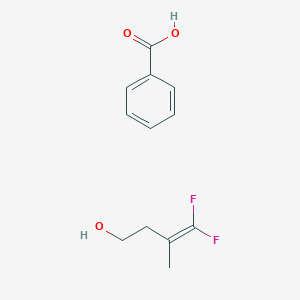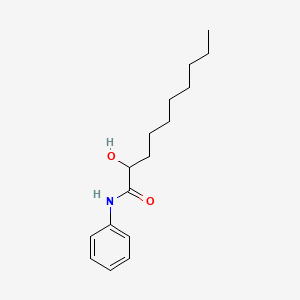![molecular formula C24H22 B14265650 4-{2-[4-(But-3-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl CAS No. 137733-63-2](/img/structure/B14265650.png)
4-{2-[4-(But-3-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[4-(But-3-en-1-yl)phenyl]ethenyl}-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with a but-3-en-1-yl group and a phenyl group attached via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(But-3-en-1-yl)phenyl]ethenyl}-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the but-3-en-1-yl group and the phenyl group.
Coupling Reaction: The but-3-en-1-yl group is coupled with the phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of Biphenyl Core: The biphenyl core is formed through a series of electrophilic aromatic substitution reactions.
Final Assembly: The final step involves the attachment of the ethenyl linkage to the biphenyl core, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of 4-{2-[4-(But-3-en-1-yl)phenyl]ethenyl}-1,1’-biphenyl may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques, such as chromatography, is essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(But-3-en-1-yl)phenyl]ethenyl}-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Ethyl-substituted biphenyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.
Scientific Research Applications
4-{2-[4-(But-3-en-1-yl)phenyl]ethenyl}-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{2-[4-(But-3-en-1-yl)phenyl]ethenyl}-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 4-methyl-: A biphenyl derivative with a methyl group instead of the but-3-en-1-yl group.
1,1’-Biphenyl, 4-ethenyl-: A biphenyl derivative with an ethenyl group similar to the target compound.
(Z)-4-Phenylbut-3-en-2-one: A structurally related compound with a butenone group.
Properties
CAS No. |
137733-63-2 |
|---|---|
Molecular Formula |
C24H22 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-but-3-enyl-4-[2-(4-phenylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C24H22/c1-2-3-7-20-10-12-21(13-11-20)14-15-22-16-18-24(19-17-22)23-8-5-4-6-9-23/h2,4-6,8-19H,1,3,7H2 |
InChI Key |
PDFRRJXUFYKEGW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



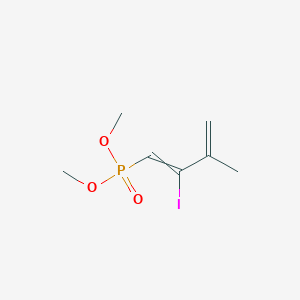

![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)
![2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14265598.png)
![Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-](/img/structure/B14265601.png)
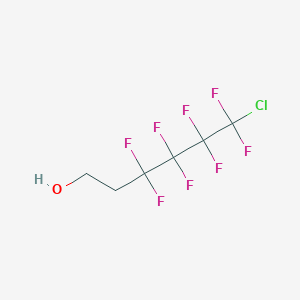
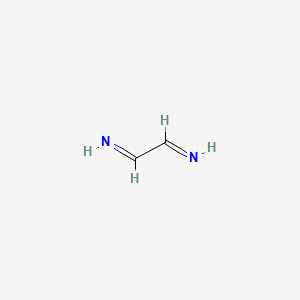
![Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14265613.png)
![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)
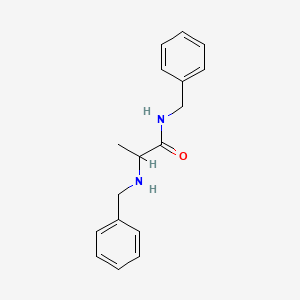
germane](/img/structure/B14265630.png)
